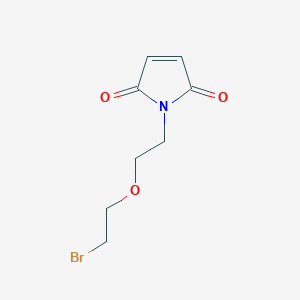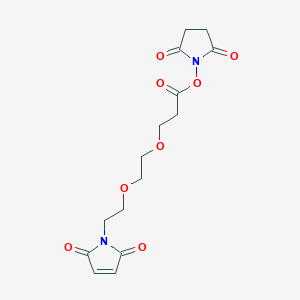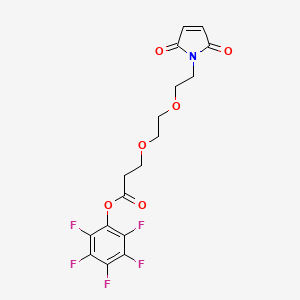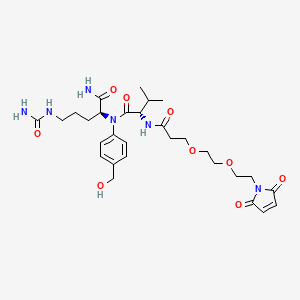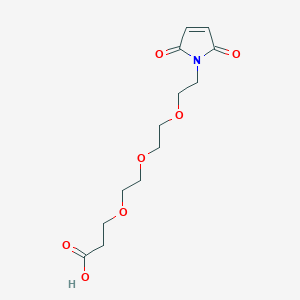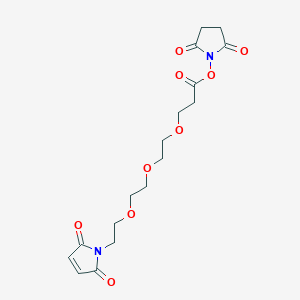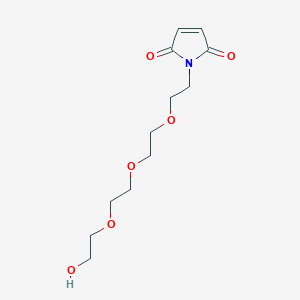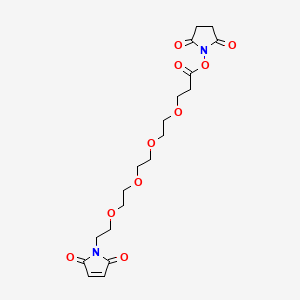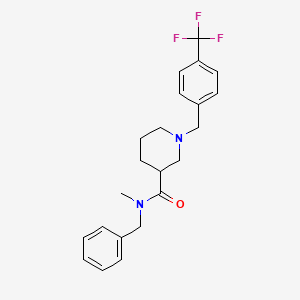
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C22H25F3N2O . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide”, involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis
The molecular structure of “N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide” is characterized by the presence of a piperidine ring, a benzyl group, and a trifluoromethyl group .Physical And Chemical Properties Analysis
“N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide” is a white solid . It is soluble in most organic solvents .Wissenschaftliche Forschungsanwendungen
Application in Electrochemical Studies
The compound, being a derivative of N-benzyl-4-piperidone, has been studied for its electrochemical behavior . The studies were conducted both experimentally and theoretically, focusing on compounds with different substituents at the para position in the phenyl rings . The results showed that these compounds undergo a two-electron irreversible oxidation .
Role in Drug Development
The trifluoromethyl group in the compound has been found to be a common feature in many FDA-approved drugs . The presence of this group contributes to the pharmacological activities of these drugs . Therefore, the compound could potentially be used in the development of new drugs.
Application in Trypanosoma cruzi Research
The compound, known as T.cruzi-IN-1, has been used in research related to Trypanosoma cruzi, the parasite that causes Chagas disease . Specifically, it has been used in the study of nitroisoxazole derivatives that produce oxidative stress, affecting their ability to fight trypanosomes .
Use in Diagnostic Assays
The compound has been used in the development of diagnostic assays for Trypanosoma cruzi . A colorimetric loop-mediated isothermal amplification (LAMP) assay for T.cruzi has been optimized using this compound . This assay is ideal for rapid, low-cost screening at the point of use .
Application in DNA Repair Studies
The compound has been used in studies related to the replication of mitochondrial and nuclear genomes and DNA repair of mutations . These studies are crucial in understanding the proliferation of T.cruzi .
Role in Inorganic Chemistry
The compound has been used in studies related to the mechanism of anti-Trypanosoma cruzi . The studies have shown that all the compounds would have an identical chemical structure, with the metal ion located in a linear coordination environment .
Wirkmechanismus
Target of Action
The primary target of T.cruzi-IN-1 is the Trypanosoma cruzi parasite, which is responsible for Chagas disease . The compound is a novel, non-toxic inhibitor of this parasite .
Mode of Action
T.cruzi-IN-1 interacts with the parasite’s cysteine protease, cruzain , which plays key roles in all stages of the parasite’s life cycle, including nutrition acquisition, differentiation, evasion of the host immune system, and invasion of host cells . Inhibition of this validated target may lead to the development of novel drugs for the treatment of Chagas disease .
Biochemical Pathways
The compound’s interaction with cruzain affects various biochemical pathways within the parasite. For instance, it impacts the parasite’s ability to acquire nutrients, differentiate, evade the host’s immune system, and invade host cells The exact biochemical pathways affected by T
Pharmacokinetics
The pharmacokinetic properties of TIt is known that the compound is a piperidine derivative, which suggests it may have good bioavailability
Result of Action
The result of T.cruzi-IN-1’s action is the inhibition of the Trypanosoma cruzi parasite. This inhibition can lead to a reduction in the parasite’s ability to infect host cells, thereby potentially reducing the severity of Chagas disease .
Action Environment
The efficacy and stability of T.cruzi-IN-1 can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the presence of other medications, the patient’s immune status, and the specific strain of Trypanosoma cruzi . Further research is needed to fully understand how these and other environmental factors influence the action of T.cruzi-IN-1.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O/c1-26(14-17-6-3-2-4-7-17)21(28)19-8-5-13-27(16-19)15-18-9-11-20(12-10-18)22(23,24)25/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYRGUHHPKHWTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




